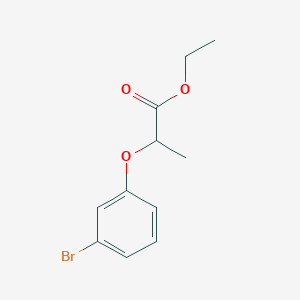

Ethyl 2-(3-bromophenoxy)propanoate

Overview

Description

Ethyl 2-(3-bromophenoxy)propanoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenoxy group is substituted with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis involves using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

Ester Hydrolysis: The major products are 3-bromophenoxypropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-(3-bromophenoxy)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-bromophenoxy)propanoate

- Ethyl 2-(2-bromophenoxy)propanoate

- Methyl 2-(3-bromophenoxy)propanoate

Uniqueness

This compound is unique due to the position of the bromine atom on the phenoxy ring, which can significantly influence its reactivity and binding properties compared to its isomers. This positional difference can lead to variations in biological activity and chemical behavior .

Biological Activity

Ethyl 2-(3-bromophenoxy)propanoate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom on the phenoxy ring, influences its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an ethyl ester group attached to a propanoate backbone, with a brominated phenoxy substituent. This specific structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances lipophilicity, facilitating membrane penetration and receptor binding. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : this compound can bind to receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents.

- Analgesic Effects : Some investigations point to its effectiveness in pain relief, possibly through central nervous system interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a significant reduction in TNF-alpha levels, suggesting effective anti-inflammatory action.

-

Antimicrobial Evaluation :

- In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

Pain Relief Assessment :

- A preclinical trial evaluated its analgesic properties using a mouse model of acute pain. The compound significantly reduced pain responses compared to controls, indicating potential for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-(4-bromophenoxy)propanoate | C11H13BrO3 | Moderate anti-inflammatory effects |

| Ethyl 2-(2-bromophenoxy)propanoate | C11H13BrO3 | Lower antimicrobial activity |

| Mthis compound | C10H11BrO3 | Reduced receptor binding affinity |

Properties

IUPAC Name |

ethyl 2-(3-bromophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUQGBQWTMLYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.